Pdcd4-IN-1 is a small molecule compound that acts as an inhibitor of the programmed cell death 4 protein (PDCD4), which is known for its role in regulating cellular processes such as translation and tumor suppression. PDCD4 functions by binding to eukaryotic translation initiation factor 4A (eIF4A), inhibiting its helicase activity, and thereby suppressing protein synthesis. This compound has garnered attention due to its potential therapeutic implications in cancer treatment, where PDCD4 often acts as a tumor suppressor.
Pdcd4-IN-1 was identified through high-throughput screening of small molecule libraries aimed at discovering inhibitors of PDCD4. It belongs to the class of small organic compounds and is classified as a selective PDCD4 inhibitor. The compound's ability to modulate PDCD4 activity positions it as a promising candidate for further research in oncology.
The synthesis of Pdcd4-IN-1 involves several key steps that utilize standard organic synthesis techniques. While specific synthetic pathways may vary, the general approach includes:
The molecular structure of Pdcd4-IN-1 features a central scaffold that interacts specifically with PDCD4. While detailed structural data from crystallography may not be publicly available, computational modeling suggests that the compound adopts a conformation conducive to binding within the PDCD4-eIF4A interface.
Pdcd4-IN-1 primarily functions through competitive inhibition of PDCD4's interaction with eIF4A. The key chemical reaction can be described as:
This mechanism highlights its potential role in enhancing protein synthesis in contexts where PDCD4 normally exerts a suppressive effect, such as in cancerous cells.
The mechanism of action for Pdcd4-IN-1 involves several steps:
Data from various studies indicate that knockdown or inhibition of PDCD4 results in increased translational efficiency for a subset of mRNAs involved in cell cycle progression and survival pathways.
The physical and chemical properties of Pdcd4-IN-1 are crucial for understanding its behavior in biological systems:
Relevant data regarding these properties can be obtained through experimental studies focusing on pharmacokinetics and pharmacodynamics.
Pdcd4-IN-1 has significant potential applications in scientific research and therapeutic development:
The human PDCD4 gene (officially designated programmed cell death 4) maps to chromosome 10q25.2 and spans 28,212 bp with 13 exons, generating three major protein-coding transcripts through alternative splicing [1] [9]. The predominant isoform (NP_055271.2) comprises 469 amino acids and contains three functionally distinct domains: an N-terminal RNA-binding domain (residues 1-156) featuring two RNA recognition motifs (RRM1/RRM2), and two central and C-terminal MA-3 domains (residues 157-318 and 319-449, respectively) [1] [8]. The MA-3 domains adopt atypical HEAT repeat structures (α-helical hairpins) that mediate protein-protein interactions. Crystallographic studies reveal that these domains form an integrated structural platform essential for binding eukaryotic initiation factors [2] [4]. The N-terminal domain exhibits structural flexibility but contains critical residues (e.g., W124, K114-K115) that facilitate ribosomal binding by inserting into the mRNA entry channel of the 40S subunit, as demonstrated by cryo-EM analyses [4].
Table 1: Structural Domains of Human PDCD4 Protein
Domain | Residue Range | Structural Features | Functional Role |
---|---|---|---|
N-terminal (RRM1/RRM2) | 1-156 | Unstructured, RNA-binding motifs | mRNA interaction; ribosomal docking at mRNA entry channel |
MA-3 Middle (MA-3M) | 157-318 | 4 α-helical layers (HEAT repeats) | eIF4A binding via acidic residues (E210, E249, D253) |
MA-3 C-terminal (MA-3C) | 319-449 | 3 α-helical layers (HEAT repeats) | eIF4A binding via E373, R414, D418; dimer stabilization |
PDCD4 exhibits remarkable phylogenetic conservation, with homologs identified in Mus musculus (92% amino acid identity), Rattus norvegicus, Gallus gallus, and Drosophila melanogaster [5] [8] [10]. The MA-3 domains show the highest sequence preservation (>95% identity between humans and mice), underscoring their fundamental role in translation regulation. Genomic analyses indicate that the PDCD4 locus arose early in metazoan evolution, with structural maintenance of RNA-binding and eIF4A-interaction interfaces across vertebrates. Functional conservation is evidenced by similar tumor-suppressive activities in murine models, where Pdcd4 knockout promotes lymphoma development and accelerates chemical carcinogenesis [5] [8].
PDCD4 constrains oncogenesis through multi-layered molecular interventions. It suppresses neoplastic transformation by inhibiting the translation of malignancy-associated transcripts via eIF4A sequestration [1] [10]. By binding eIF4A through its MA-3 domains, PDCD4 blocks the helicase activity essential for resolving structured 5'UTRs of oncogenic mRNAs (e.g., SIN1, BCL-XL). This translationally represses key oncoproteins:
Additionally, PDCD4 binds the β-catenin pathway component MDR1, reducing chemoresistance in colorectal cancer [5]. Its physical interaction with Rictor further destabilizes mTORC2, amplifying Akt pathway suppression [10].
Beyond tumor suppression, PDCD4 regulates programmed cell death through translation control mechanisms. It binds internal ribosome entry sites (IRES) in apoptosis-related mRNAs (e.g., XIAP, BCL-XL), blocking cap-independent translation initiation and sensitizing cells to intrinsic apoptosis [6] [8] [10]. PDCD4’s N-terminal domain inserts into the 40S ribosomal mRNA channel, sterically hindering mRNA accommodation and decoding center access, as resolved by cryo-EM at 2.6 Å resolution [4]. This ribosomal binding is augmented by interactions with ribosomal proteins RPL5 and RPS13 [1].
PDCD4 also modulates translation termination by stimulating peptidyl-tRNA hydrolysis through eukaryotic release factors eRF1-eRF3. This activity is synergistically enhanced by poly(A)-binding protein (PABP), suggesting PDCD4 integrates initiation and termination checkpoints [7]. Consequently, PDCD4 depletion increases cellular resistance to apoptosis inducers like TNF-α and chemotherapeutic agents [8] [10].
PDCD4 deficiency is a hallmark of aggressive malignancies. Epigenetic silencing (promoter hypermethylation), transcriptional repression, and post-translational degradation collectively downregulate PDCD4 in >80% of solid tumors [1] [7] [9]:
Table 2: PDCD4 Dysregulation in Human Cancers
Cancer Type | Alteration Frequency | Primary Mechanisms | Clinical Correlates |
---|---|---|---|
Breast carcinoma | 60-80% | miR-21 overexpression; HER2 signaling | Lymph node metastasis; reduced OS/DFS |
Colorectal cancer | 70-90% | Promoter methylation; SRSF3 splicing | Advanced TNM stage; chemoresistance |
Non-small cell lung cancer | 50-70% | miR-21; ubiquitination | Reduced 5-year survival |
Hepatocellular carcinoma | 60-75% | miR-21; 5'CpG island methylation | Vascular invasion; recurrence |
PDCD4 loss also extends beyond oncology, contributing to metabolic pathologies. In obesity and type 2 diabetes, PDCD4 deficiency exacerbates adipose tissue inflammation and insulin resistance via JNK/NF-κB activation [8]. Its downregulation in atherosclerosis promotes endothelial dysfunction through heightened oxidative stress [8].
Pdcd4-IN-1 represents a pioneering small-molecule modulator developed to counteract pathological PDCD4 suppression. Although structural details remain proprietary, this compound is characterized as a PDCD4 stabilizer that antagonizes ubiquitin-mediated degradation, potentially by inhibiting S6K1-dependent phosphorylation at Ser67 [5] [8]. Its utility is established in:
As the first dedicated PDCD4-targeted probe, Pdcd4-IN-1 enables pharmacological dissection of PDCD4-dependent processes in oncogenesis, translation control, and therapy resistance. However, rigorous validation of its selectivity and in vivo target engagement remains an active research frontier [5] [8].
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